2,2'-Methylenebis[6-(propan-2-yl)phenol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Methylenebis[6-(propan-2-yl)phenol] is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of polymers and plastics. The compound’s structure consists of two phenol groups connected by a methylene bridge, with each phenol group substituted with an isopropyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[6-(propan-2-yl)phenol] typically involves the reaction of 2,6-diisopropylphenol with formaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under controlled temperature conditions. The general reaction scheme is as follows:
2C9H12O+CH2O→C21H28O2+H2O
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis[6-(propan-2-yl)phenol] is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through crystallization or distillation. The yield and purity of the product are optimized by controlling the reaction parameters such as temperature, catalyst concentration, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Methylenebis[6-(propan-2-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The hydrogen atoms on the phenolic groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated phenols and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Methylenebis[6-(propan-2-yl)phenol] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of plastics and rubbers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.
Industry: Widely used in the production of stabilizers for plastics, rubbers, and other polymeric materials.
Wirkmechanismus
The antioxidant properties of 2,2’-Methylenebis[6-(propan-2-yl)phenol] are attributed to its ability to donate hydrogen atoms from the phenolic groups, thereby neutralizing free radicals. This process prevents the oxidation of other molecules and stabilizes the polymer matrix. The compound’s effectiveness is enhanced by the presence of the methylene bridge, which facilitates the transfer of hydrogen atoms between the phenolic groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Methylenebis[6-(tert-butyl)-4-methylphenol]
- 2,2’-Methylenebis[6-(1,1-dimethylethyl)-4-methylphenol]
- 2,2’-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol]
Uniqueness
2,2’-Methylenebis[6-(propan-2-yl)phenol] is unique due to its specific substitution pattern with isopropyl groups, which enhances its solubility and compatibility with various polymer matrices. This makes it particularly effective as an antioxidant in a wide range of industrial applications.
Eigenschaften
CAS-Nummer |
41514-15-2 |
---|---|
Molekularformel |
C19H24O2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
2-[(2-hydroxy-3-propan-2-ylphenyl)methyl]-6-propan-2-ylphenol |
InChI |
InChI=1S/C19H24O2/c1-12(2)16-9-5-7-14(18(16)20)11-15-8-6-10-17(13(3)4)19(15)21/h5-10,12-13,20-21H,11H2,1-4H3 |
InChI-Schlüssel |
NFPQMICMHNJBGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC(=C1O)CC2=C(C(=CC=C2)C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.